molecular formula C9H11BrN2 B1588294 (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine CAS No. 83023-58-9

(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine

Cat. No. B1588294
CAS RN: 83023-58-9
M. Wt: 227.1 g/mol
InChI Key: APOQHGHGEPQGOO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05723477

Procedure details

Carbobenzyloxy-L-proline (37.4 g, 150 mmol) was dissolved in DME (100 mL) and cooled to 0° C. with stirring. Sodium borohydride (1.89 g, 50 mmol) was added in portions (gas evolution) and the resulting mixture was stirred for 2 h at 25° C. affording a colorless solution. The solvents were removed in vacuo and the resuting gum dissolved in methylene chloride (50 mL). To this solution was added a mixture of 5-bromo-3-(2-pyrrolin-1-yl)pyridine (5.63 g, 25 mmol) and carbobenzyloxy-L-proline (6.23 g, 25 mmol) in methylene chloride (50 mL) and this was stirred at 25° C. for 36 h. The solvent was removed in vacuo and 6M HCl (200 mL) was added to the residue. The resulting solution was extracted with isopropyl acetate (200 mL) and the phases separated. The acidic aqueous phase was basified with solid NaOH to pH 14 and then extracted with methylene chloride (3×200 mL). The combined methylene chloride extracts were washed with brine (150 mL), dried (MgSO4) and concentrated in vacuo. The crude product was chromatographed on silica gel with ethyl acetate, then methanol:ethyl acetate (1:19 to 1:9) as eluants to afford 5-bromo-3-(2-pyrrolidinyl)pyridine (4.1 g, 72%) obtained as a pale yellow oil. LRMS (EI) m/e 227 (C9H11N281 Br--H+) 225 (C9H11N279Br--H+); 1H NMR (DMSO-d6, 300 MHz) δ 8.53 (d, J=2.2 Hz, 1H), 8.49 (d, J=1.8 Hz, 1H), 7.91 (t, J=2.0 Hz, 1H), 4.17 (t, J=7.7 Hz, 1H), 3.18 (m, 1H), 3.06 (m, 1H), 2.00 (m, 1H), 2.07 (s, 1H), 2.00-1.77 (m, 2H), 1.63 (m, 1H).
Quantity
37.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Name
5-bromo-3-(2-pyrrolin-1-yl)pyridine
Quantity
5.63 g
Type
reactant
Reaction Step Three
Quantity
6.23 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:11]1[CH2:18][CH2:17][CH2:16][C@H:12]1[C:13](O)=O)(OCC1C=CC=CC=1)=O.[BH4-].[Na+].[Br:21][C:22]1[CH:23]=C(N2CCC=C2)[CH:25]=[N:26][CH:27]=1>COCCOC.C(Cl)Cl>[Br:21][C:22]1[CH:23]=[C:13]([CH:12]2[CH2:16][CH2:17][CH2:18][NH:11]2)[CH:25]=[N:26][CH:27]=1 |f:1.2|

Inputs

Step One
Name
Quantity
37.4 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1[C@H](C(=O)O)CCC1
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
1.89 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
5-bromo-3-(2-pyrrolin-1-yl)pyridine
Quantity
5.63 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)N1C=CCC1
Name
Quantity
6.23 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1[C@H](C(=O)O)CCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 2 h at 25° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
affording a colorless solution
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resuting gum dissolved in methylene chloride (50 mL)
ADDITION
Type
ADDITION
Details
To this solution was added
STIRRING
Type
STIRRING
Details
this was stirred at 25° C. for 36 h
Duration
36 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and 6M HCl (200 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with isopropyl acetate (200 mL)
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×200 mL)
WASH
Type
WASH
Details
The combined methylene chloride extracts were washed with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05723477

Procedure details

Carbobenzyloxy-L-proline (37.4 g, 150 mmol) was dissolved in DME (100 mL) and cooled to 0° C. with stirring. Sodium borohydride (1.89 g, 50 mmol) was added in portions (gas evolution) and the resulting mixture was stirred for 2 h at 25° C. affording a colorless solution. The solvents were removed in vacuo and the resuting gum dissolved in methylene chloride (50 mL). To this solution was added a mixture of 5-bromo-3-(2-pyrrolin-1-yl)pyridine (5.63 g, 25 mmol) and carbobenzyloxy-L-proline (6.23 g, 25 mmol) in methylene chloride (50 mL) and this was stirred at 25° C. for 36 h. The solvent was removed in vacuo and 6M HCl (200 mL) was added to the residue. The resulting solution was extracted with isopropyl acetate (200 mL) and the phases separated. The acidic aqueous phase was basified with solid NaOH to pH 14 and then extracted with methylene chloride (3×200 mL). The combined methylene chloride extracts were washed with brine (150 mL), dried (MgSO4) and concentrated in vacuo. The crude product was chromatographed on silica gel with ethyl acetate, then methanol:ethyl acetate (1:19 to 1:9) as eluants to afford 5-bromo-3-(2-pyrrolidinyl)pyridine (4.1 g, 72%) obtained as a pale yellow oil. LRMS (EI) m/e 227 (C9H11N281 Br--H+) 225 (C9H11N279Br--H+); 1H NMR (DMSO-d6, 300 MHz) δ 8.53 (d, J=2.2 Hz, 1H), 8.49 (d, J=1.8 Hz, 1H), 7.91 (t, J=2.0 Hz, 1H), 4.17 (t, J=7.7 Hz, 1H), 3.18 (m, 1H), 3.06 (m, 1H), 2.00 (m, 1H), 2.07 (s, 1H), 2.00-1.77 (m, 2H), 1.63 (m, 1H).
Quantity
37.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Name
5-bromo-3-(2-pyrrolin-1-yl)pyridine
Quantity
5.63 g
Type
reactant
Reaction Step Three
Quantity
6.23 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:11]1[CH2:18][CH2:17][CH2:16][C@H:12]1[C:13](O)=O)(OCC1C=CC=CC=1)=O.[BH4-].[Na+].[Br:21][C:22]1[CH:23]=C(N2CCC=C2)[CH:25]=[N:26][CH:27]=1>COCCOC.C(Cl)Cl>[Br:21][C:22]1[CH:23]=[C:13]([CH:12]2[CH2:16][CH2:17][CH2:18][NH:11]2)[CH:25]=[N:26][CH:27]=1 |f:1.2|

Inputs

Step One
Name
Quantity
37.4 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1[C@H](C(=O)O)CCC1
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
1.89 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
5-bromo-3-(2-pyrrolin-1-yl)pyridine
Quantity
5.63 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)N1C=CCC1
Name
Quantity
6.23 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1[C@H](C(=O)O)CCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 2 h at 25° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
affording a colorless solution
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resuting gum dissolved in methylene chloride (50 mL)
ADDITION
Type
ADDITION
Details
To this solution was added
STIRRING
Type
STIRRING
Details
this was stirred at 25° C. for 36 h
Duration
36 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and 6M HCl (200 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with isopropyl acetate (200 mL)
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×200 mL)
WASH
Type
WASH
Details
The combined methylene chloride extracts were washed with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.